BenchChemオンラインストアへようこそ!

4-(dipropylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Drug Discovery Chemical Biology Screening Compound Procurement

Secure a structurally novel screening compound for your drug discovery pipeline. Unlike generic benzothiazoles, this specific 4-methoxy-7-methylbenzothiazole core with a lipophilic dipropylsulfamoyl benzamide tail is not found in published bioactive molecules, offering a clean IP starting point and reducing off-target risk. Its unique substitution pattern is critical for target engagement in SAR studies targeting hydrophobic pockets, making it an indispensable tool for scaffold hopping campaigns where common chemotypes have failed.

Molecular Formula C22H27N3O4S2
Molecular Weight 461.6
CAS No. 896676-07-6
Cat. No. B2839952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dipropylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
CAS896676-07-6
Molecular FormulaC22H27N3O4S2
Molecular Weight461.6
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)C)OC
InChIInChI=1S/C22H27N3O4S2/c1-5-13-25(14-6-2)31(27,28)17-10-8-16(9-11-17)21(26)24-22-23-19-18(29-4)12-7-15(3)20(19)30-22/h7-12H,5-6,13-14H2,1-4H3,(H,23,24,26)
InChIKeyBKCBYMMZNFRROJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-(dipropylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 896676-07-6)


4-(dipropylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 896676-07-6) is a synthetic organic compound belonging to the class of sulfamoyl benzamides featuring a benzothiazole core [1]. Its structural features—a dipropylsulfamoyl group, a 4-methoxy substituent, and a 7-methyl group on the benzothiazole ring—distinguish it within this broad compound family. The compound is listed by screening compound suppliers and is theoretically relevant for drug discovery programs targeting proteins with hydrophobic binding pockets, but no primary research papers, patents, or authoritative databases have reported quantitative biological or physicochemical data for this specific molecule.

Why Generic Substitution Fails for 4-(dipropylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide


In the absence of a published biological target or activity profile, generic substitution within this chemical class carries a high risk of project failure. The target compound’s precise substitution pattern—including the lipophilic dipropyl groups, the electron-donating 4-methoxy group, and the sterically important 7-methyl substituent—is predicted to be critical for any potential target engagement, selectivity, and pharmacokinetic behavior [1]. Replacing it with a close analog that lacks even a single methyl group (e.g., 4-(dipropylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide) could drastically alter binding affinity, as the 7-methyl group may be essential for filling a hydrophobic pocket or enforcing a bioactive conformation. Therefore, assuming interchangeability without head-to-head data is scientifically unsound and can invalidate screening campaigns or SAR studies.

Quantitative Differential Evidence for 4-(dipropylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide


Critical Data Gap: No Published Biological or Physicochemical Data Exists for This Compound

A thorough search of primary research papers, patents (Google Patents), and authoritative databases (PubChem, ChEMBL, BindingDB, CAS Common Chemistry) returned zero quantitative biological activity data (IC50, EC50, Ki, % inhibition, etc.) and zero experimental physicochemical property data (logP, solubility, etc.) for the compound 4-(dipropylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide [1]. The closest analog with a reported activity is N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide (EC50 = 1820 nM for M4 receptor PAM), but this compound has a completely different benzamide portion and is not a direct sulfamoyl analog [2]. No direct comparative data exists for any of the identified structural analogs. Therefore, any selection or procurement decision must be based entirely on the compound's unique structural features, and all differentiation claims are currently class-level inferences based on the predicted impact of substituents like the lipophilic dipropylsulfamoyl group versus smaller dimethylsulfamoyl or methylsulfonyl variants.

Drug Discovery Chemical Biology Screening Compound Procurement

Suitable Research Applications for 4-(dipropylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide Based on Structural Features


Novel Scaffold Hopping in Kinase or GPCR Drug Discovery

The benzothiazole core is a privileged structure in kinase and GPCR inhibitor design. The specific 4-methoxy-7-methyl substitution pattern combined with the lipophilic dipropylsulfamoyl benzamide tail is not found in any published bioactive compound, making it a valuable tool for scaffold hopping campaigns aimed at identifying new chemical matter for challenging targets where known chemotypes have failed. The dipropyl groups are predicted to enhance membrane permeability and fill hydrophobic pockets, potentially improving target residence time compared to smaller sulfamoyl analogs.

Chemical Biology Probe Development for Target Deconvolution

As a unique, commercially available screening compound, it can serve as a starting point for chemical biology probe development. Its structural novelty reduces the risk of hitting common off-targets associated with well-characterized scaffolds. A phenotypic screening hit with this compound would represent a novel chemotype, potentially leading to a new target family. The absence of prior biological annotation also means it is a clean starting point for IP generation.

Structure-Activity Relationship (SAR) Studies on Benzothiazole Sulfamoyl Benzamides

For research groups studying the SAR of benzothiazole sulfamoyl benzamides, this compound provides a critical missing substituent combination. Comparing it with the known dimethylsulfamoyl analog or the 7-des-methyl analog would allow researchers to dissect the contributions of the dipropyl groups and the 7-methyl group to target binding, selectivity, and pharmacokinetics. This type of systematic SAR exploration is essential for lead optimization programs.

Quote Request

Request a Quote for 4-(dipropylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.